![molecular formula C15H18N2O3 B3075897 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide CAS No. 1036847-90-1](/img/structure/B3075897.png)
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide
Overview
Description
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Development of Chiral Functional Materials
The compound is used in the development of chiral functional materials based on natural chiral compounds . These optically active polymers and supramolecules form well-defined assemblies and architectures, which are important materials with a wide range of applications .
2. Fabrication of Chiral Conjugated Polyacetylenes and Polyarylene Ethynylenes The compound plays a significant role in the fabrication of chiral conjugated polyacetylenes and polyarylene ethynylenes . These materials have potential applications in many scientific fields and material fabrication processes, including electronics, sensing, asymmetric catalysis, and biological applications .
Preparation of Optically Active Gels
Optically active gels based on helical N-propargylamide polymers are prepared using a one-pot two-step methodology . The compound is used in the pre-formation of helical N-propargylamide copolymer (defined as N=N-HP) and the preparation of gels bearing the helical copolymers .
Chiral Recognition and Chiral Resolution
The optically active gels prepared using the compound show preferential adsorption towards ®-(+)-1-phenylethylamine in the two enantiomers . This demonstrates the potential of such gels in chiral recognition and chiral resolution .
Development of Biocompatible Materials
The compound is used in the development of biocompatible materials . These materials are essential for various applications in the medical and healthcare industry .
Energy Harvesting and Storage
The compound contributes to the development of advanced and smart functional polymers, which have tremendous potential for application in energy harvesting and storage .
Mechanism of Action
Mal-AMCHC-N-Propargylamide, also known by its chemical name 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide, is a compound of interest in the field of bio-conjugation . This article will delve into the various aspects of its mechanism of action.
Target of Action
Mal-AMCHC-N-Propargylamide is primarily used as a bio-conjugation reagent . Its primary targets are therefore the molecules it is intended to conjugate, such as antibodies in the synthesis of antibody-drug conjugates (ADCs) .
Mode of Action
The compound contains an azide group , which is a key component in click chemistry . Click chemistry is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is analogous to the way nature synthesizes chemical compounds .
Biochemical Pathways
The exact biochemical pathways affected by Mal-AMCHC-N-Propargylamide would depend on the molecules it is conjugated to. As a bio-conjugation reagent, it can be used to attach a variety of different agents to antibodies, thereby influencing a wide range of biochemical pathways .
Pharmacokinetics
As a bio-conjugation reagent, its bioavailability would be largely determined by the properties of the molecules it is conjugated to .
Result of Action
The molecular and cellular effects of Mal-AMCHC-N-Propargylamide’s action would again depend on the molecules it is conjugated to. In the context of ADCs, the compound could potentially enable the targeted delivery of cytotoxic drugs to cancer cells .
Action Environment
The action, efficacy, and stability of Mal-AMCHC-N-Propargylamide can be influenced by various environmental factors. For instance, it should be stored in a cool, dry area protected from environmental extremes . Furthermore, it should be kept away from incompatible materials and foodstuff containers .
properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-prop-2-ynylcyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-9-16-15(20)12-5-3-11(4-6-12)10-17-13(18)7-8-14(17)19/h1,7-8,11-12H,3-6,9-10H2,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFMOXYVCNOXTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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